![molecular formula C21H22ClNO4 B2762314 Benzo[d][1,3]dioxol-5-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone CAS No. 1396792-34-9](/img/structure/B2762314.png)

Benzo[d][1,3]dioxol-5-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

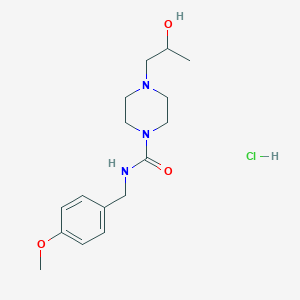

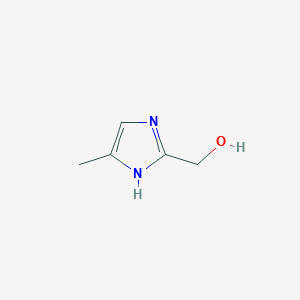

The compound appears to contain a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive molecules . It also contains a piperidin-1-yl group, which is a common feature in many pharmaceuticals due to its ability to mimic the basic side chains of biomolecules .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the benzo[d][1,3]dioxol-5-yl group with the piperidin-1-yl group. This could potentially be achieved through a variety of methods, including nucleophilic substitution or palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a benzodioxole ring attached to a piperidine ring via a methanone linker . The presence of the benzodioxole and piperidine rings could potentially confer interesting chemical properties to the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the presence of the benzodioxole and piperidine rings . The benzodioxole ring is aromatic and may participate in electrophilic aromatic substitution reactions, while the piperidine ring is a secondary amine and may undergo reactions typical of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the presence of the benzodioxole and piperidine rings . The compound is likely to be solid at room temperature .Applications De Recherche Scientifique

Anticancer Activity

Benzo[d][1,3]dioxol-5-yl: derivatives have been studied for their potential as anticancer agents. A series of compounds bearing this moiety have shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . These compounds are synthesized through palladium-catalyzed C-N cross-coupling and have been evaluated for their ability to induce cell cycle arrest and apoptosis in cancer cells .

Lead Detection

Compounds with the benzo[d][1,3]dioxol-5-yl group have been utilized in the development of sensors for the detection of carcinogenic lead (Pb²⁺) ions . These sensors employ derivatives of benzo[d][1,3]dioxol-5-yl as ligands in an electrochemical approach, providing a sensitive and selective method for monitoring lead levels in various environments .

Tubulin Polymerization Modulation

Some derivatives of benzo[d][1,3]dioxol-5-yl have been investigated for their ability to modulate tubulin polymerization, which is a key process in cell division. By affecting this process, these compounds can act as antimitotic agents, potentially useful in cancer therapy .

Crystallography

The crystal structures of benzo[d][1,3]dioxol-5-yl derivatives provide valuable insights into their molecular geometry and interactions. This information is crucial for understanding the compound’s mechanism of action and for designing analogs with improved efficacy .

Propriétés

IUPAC Name |

1,3-benzodioxol-5-yl-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO4/c22-18-4-1-15(2-5-18)12-25-13-16-7-9-23(10-8-16)21(24)17-3-6-19-20(11-17)27-14-26-19/h1-6,11,16H,7-10,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCGKRKVNQUXRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2762242.png)

![3-[2-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2762243.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2762249.png)

![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-methyl-5-methylidene-6-oxopyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]propanamide](/img/structure/B2762253.png)